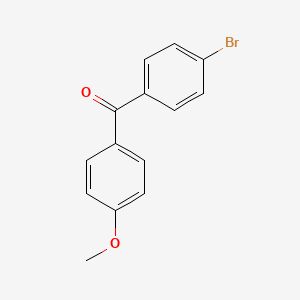

4-Bromo-4'-methoxybenzophenone

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4-bromophenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMPCNWWYIQPCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355227 | |

| Record name | 4-Bromo-4'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54118-75-1 | |

| Record name | 4-Bromo-4'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54118-75-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-4'-methoxybenzophenone molecular weight and formula

An In-Depth Technical Guide to 4-Bromo-4'-methoxybenzophenone: Properties, Synthesis, and Applications

Executive Summary

This compound is a diaryl ketone that serves as a pivotal intermediate in organic synthesis and medicinal chemistry. Characterized by its benzophenone core functionalized with a bromine atom and a methoxy group at the para positions of its respective phenyl rings, this compound offers a unique combination of reactivity and structural stability. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, enabling the construction of more complex molecular architectures. Simultaneously, the methoxy group and the core ketone moiety influence the molecule's electronic properties and potential biological activity. This guide provides a comprehensive overview of its core properties, a detailed protocol for its synthesis via Friedel-Crafts acylation, methods for its characterization, and a discussion of its significant applications in drug development and materials science.

Core Molecular and Physical Properties

A precise understanding of the fundamental properties of this compound is essential for its effective use in a laboratory setting. These properties dictate its reactivity, solubility, and appropriate handling procedures.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (4-bromophenyl)-(4-methoxyphenyl)methanone[1][2] |

| CAS Number | 54118-75-1[1][2][3][4] |

| Molecular Formula | C₁₄H₁₁BrO₂[1][2][4] |

| Molecular Weight | 291.14 g/mol [1][3] |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br[2] |

| InChI Key | VFMPCNWWYIQPCN-UHFFFAOYSA-N[1][2] |

Physicochemical Data

| Property | Value | Source(s) |

| Appearance | White to off-white solid | [3] |

| Melting Point | 150-153 °C | [2] |

| 160-161 °C | [3] | |

| Boiling Point | 393.4 ± 22.0 °C (Predicted) | [3] |

| Density | 1.401 ± 0.06 g/cm³ (Predicted) | [3] |

Note on Melting Point Discrepancy: The observed range in melting points may be attributed to differences in crystalline purity or the analytical method used for determination. Researchers should consider purifying the material if the melting point is broad or lower than the higher reported values.

Synthesis via Friedel-Crafts Acylation

The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is highly efficient for forming the carbon-carbon bond between the anisole ring and the acyl carbon.

Causality of Experimental Choice: The choice of Friedel-Crafts acylation is dictated by its reliability and high yields for aromatic ketones. Anisole (methoxybenzene) is an activated aromatic ring due to the electron-donating nature of the methoxy group, making it highly susceptible to acylation, primarily at the para position due to steric hindrance at the ortho positions. Aluminum chloride (AlCl₃) is a potent Lewis acid that activates the 4-bromobenzoyl chloride, generating a highly electrophilic acylium ion necessary to overcome the aromaticity of the anisole ring.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from analogous Friedel-Crafts acylation procedures.[5][6]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous dichloromethane (DCM, 2.0 L). Cool the flask to 0°C in an ice bath.

-

Addition of Reactants: Add anisole (1.03 mol) to the DCM. In a separate, dry container, weigh 4-bromobenzoyl chloride (0.82 mol) and dissolve it in a minimal amount of anhydrous DCM before adding it to the dropping funnel.

-

Catalyst Addition: Under a steady stream of nitrogen, carefully and portion-wise add anhydrous aluminum chloride (AlCl₃, 1.03 mol) to the stirred anisole solution. Causality: Portion-wise addition is crucial to control the initial exotherm of the reaction.

-

Acylation: Begin the slow, dropwise addition of the 4-bromobenzoyl chloride solution from the dropping funnel to the reaction mixture over 30-45 minutes. Maintain the temperature at 0°C during addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours) to ensure complete conversion.

-

Quenching (Self-Validation Step): Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 20% hydrochloric acid (1500 mL). This hydrolyzes the aluminum complexes and quenches the reaction. Successful quenching is visually confirmed by the dissolution of solids and formation of two distinct liquid layers.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM (2 x 750 mL). Combine all organic layers.

-

Washing: Wash the combined organic layer sequentially with water and then with brine. This removes residual acid and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) to yield pure this compound as a white to off-white solid.

Spectroscopic Characterization

Post-synthesis, structural confirmation is paramount. Spectroscopic methods provide definitive evidence of the compound's identity and purity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The expected absorption peaks are summarized below, based on data for analogous compounds.[7]

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Aryl Ketone) | Stretch | ~1655-1665 |

| C-O-C (Aryl Ether) | Asymmetric Stretch | ~1250-1260 |

| Aromatic C=C | Stretch | ~1585, ~1445 |

| Aromatic C-H | Stretch | ~3060-3100 |

| C-Br | Stretch | ~680-700 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings. The protons on the methoxy-substituted ring will be more shielded (upfield) compared to those on the bromo-substituted ring. A characteristic singlet integrating to three protons will appear around 3.8-3.9 ppm for the methoxy (-OCH₃) group.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon around 195 ppm. It will also display signals for the 12 aromatic carbons and one signal for the methoxy carbon around 55 ppm. The carbon directly attached to the bromine atom will show a characteristic shift due to the halogen's influence.[7]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile building block, valued for the distinct reactivity of its functional groups.

Role as a Versatile Synthetic Intermediate

The true utility of this compound lies in its capacity for further chemical transformation. The bromine atom serves as an excellent leaving group in metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

-

Suzuki Coupling: Reaction with boronic acids to form new C-C bonds, creating biaryl structures.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

The benzophenone scaffold itself is a common motif in bioactive molecules, and this compound provides a direct entry point for creating derivatives with potential therapeutic applications, including anti-cancer and anti-inflammatory agents.[8] It is also explicitly listed as a building block for protein degraders (e.g., PROTACs), where it can be used to construct linkers or parts of the final molecule.[4]

Synthetic Utility Diagram

Caption: Key synthetic transformations of this compound.

Photochemical and Materials Science Applications

The benzophenone core is a well-known photosensitizer.[9] Upon absorption of UV light, it can be excited to a triplet state, making it useful as a photoinitiator for polymerization reactions or in photochemical studies. While the substituents modify its absorption profile, the fundamental photochemical reactivity remains, making it a valuable precursor for creating novel photoactive materials.[9]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

| Hazard Class | GHS Statement | Pictogram |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[1] | GHS07 (Exclamation Mark)[2] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[1][2] | GHS07 (Exclamation Mark)[2] |

| Eye Damage/Irritation | H319: Causes serious eye irritation.[1][2] | GHS07 (Exclamation Mark)[2] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[2] | GHS07 (Exclamation Mark)[2] |

Precautionary Measures:

-

Use only in a well-ventilated area or chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-4'-methylbenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

HDH Chemicals. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-methoxybenzophenone. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C14H11BrO2). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-benzophenone. Retrieved from [Link]

-

NIST. (n.d.). 4,4'-Dimethoxybenzophenone. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (2013). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

-

Akran, M., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances. Retrieved from [Link]

Sources

- 1. This compound | C14H11BrO2 | CID 794333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound CAS#: 54118-75-1 [amp.chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. prepchem.com [prepchem.com]

- 6. 3-BROMO-4''-METHOXYBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

physical and chemical properties of 4-Bromo-4'-methoxybenzophenone

Section 1: Executive Summary & Overview

4-Bromo-4'-methoxybenzophenone is a diaryl ketone that serves as a pivotal building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its structure, featuring a benzophenone core substituted with a bromine atom and a methoxy group on separate phenyl rings, offers a unique combination of reactivity and functionality. The electron-donating methoxy group and the electron-withdrawing (and synthetically versatile) bromine atom create a molecule with distinct chemical properties, making it a valuable intermediate for constructing more complex molecular architectures.[1][2] This guide provides an in-depth analysis of its physicochemical properties, validated synthesis and purification protocols, reactivity profile, and key applications, designed to empower researchers and drug development professionals in leveraging this compound to its full potential.

Section 2: Physicochemical & Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental for its application in research and development. These properties are crucial for identification, purity assessment, and predicting its behavior in chemical reactions and biological systems.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| IUPAC Name | (4-bromophenyl)(4-methoxyphenyl)methanone | [3][4] |

| CAS Number | 54118-75-1 | [3][4][5] |

| Molecular Formula | C₁₄H₁₁BrO₂ | [3][5] |

| Molecular Weight | 291.14 g/mol | [3][5] |

| Appearance | Solid | [4] |

| Melting Point | 150-153 °C | [4] |

| Boiling Point | 393.4 ± 22.0 °C (Predicted) | [5] |

| Density | 1.401 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Information on specific solubilities is not readily available in the search results. Generally, benzophenone derivatives are soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate, and sparingly soluble in non-polar solvents like hexane and insoluble in water. |

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural confirmation and purity verification of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a typical ¹H NMR spectrum (in CDCl₃), one would expect to see signals corresponding to the aromatic protons and the methoxy group protons. The protons on the methoxy-substituted ring will be shifted upfield compared to those on the bromo-substituted ring due to the electron-donating effect of the methoxy group. The methoxy group itself will appear as a sharp singlet at approximately 3.8-3.9 ppm. The aromatic protons will appear as a series of doublets and multiplets in the range of 6.9-7.8 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the 14 carbon atoms. The carbonyl carbon will appear significantly downfield, typically in the range of 190-200 ppm. The carbon attached to the bromine atom will be in the aromatic region, as will the other aromatic carbons, with those on the methoxy-substituted ring showing different chemical shifts from those on the bromo-substituted ring. The methoxy carbon will appear upfield, around 55-56 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the range of 1640-1660 cm⁻¹. Other significant peaks include C-H stretching vibrations from the aromatic rings and the methyl group, C=C stretching vibrations of the aromatic rings, and the C-O stretching of the ether linkage.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. The fragmentation pattern will likely involve cleavage at the carbonyl group, leading to characteristic fragment ions. The exact mass is 289.99424 Da.[3]

Section 3: Synthesis and Purification Protocols

The most common and reliable method for the synthesis of this compound is the Friedel-Crafts acylation of anisole with 4-bromobenzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[6][7]

Synthetic Pathway: Friedel-Crafts Acylation

The reaction proceeds via the formation of an acylium ion intermediate from the reaction of 4-bromobenzoyl chloride with the Lewis acid catalyst. This electrophilic acylium ion then attacks the electron-rich aromatic ring of anisole, preferentially at the para position due to the ortho, para-directing effect of the methoxy group and steric hindrance at the ortho positions. A subsequent workup quenches the reaction and liberates the final product.[8][9]

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

Materials:

-

Anisole

-

4-Bromobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice-cold water

-

5% aqueous Sodium Hydroxide (NaOH) solution

-

Saturated aqueous Sodium Chloride (brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol

-

Hexane

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride and dichloromethane. Cool the mixture in an ice bath.

-

In a separate flask, dissolve 4-bromobenzoyl chloride and anisole in dichloromethane.

-

Slowly add the solution from step 2 to the cooled AlCl₃ suspension with stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for a designated time (monitoring by TLC is recommended).

-

Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold water with vigorous stirring.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 5% aqueous NaOH, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/hexane, to yield pure this compound.

Section 4: Chemical Reactivity and Applications

The synthetic utility of this compound stems from its distinct reactive sites, which can be selectively targeted to build molecular complexity.

Reactivity Profile

-

The Bromine Atom: The bromine atom is a versatile functional group that can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the elaboration of the bromo-substituted ring.

-

The Carbonyl Group: The ketone functionality can undergo nucleophilic addition reactions, be reduced to a secondary alcohol, or serve as a handle for further derivatization.

-

The Aromatic Rings: The electron-rich methoxy-substituted ring can undergo further electrophilic aromatic substitution, while the bromo-substituted ring is deactivated towards such reactions.

Applications in Drug Development and Materials Science

This compound is a valuable intermediate in the synthesis of a wide range of compounds with potential biological activity. The benzophenone scaffold is present in numerous natural products and marketed drugs, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties.[2] The ability to functionalize both aromatic rings of this compound makes it an attractive starting material for generating libraries of compounds for drug discovery screening.[10][11]

In materials science, its rigid structure and photoreactive benzophenone core make it a candidate for the development of advanced polymers, photoinitiators, and other photoactive materials.[1][12] For instance, benzophenone derivatives are used as photocatalysts in various chemical transformations.[13]

Section 5: Safety, Handling, and Storage

Hazard Identification:

-

Harmful if swallowed, in contact with skin, or if inhaled.[3]

-

Causes skin and serious eye irritation.[3]

-

May cause respiratory irritation.[3]

Handling:

-

Use only in a well-ventilated area or outdoors.[14]

-

Wear protective gloves, protective clothing, and eye/face protection.[14][15]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14]

-

Wash hands and any exposed skin thoroughly after handling.[14][16]

-

Do not eat, drink, or smoke when using this product.[14]

First Aid Measures:

-

If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[14]

-

If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[14]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[14]

-

If swallowed: Rinse mouth. Get medical help.[14]

Storage:

Section 6: References

-

PubChem. This compound. [Link]

-

ChemSrc. 4-BROMO-3-FLUORO-4'-METHOXYBENZOPHENONE Property. [Link]

-

PubChem. 4-Bromo-4'-methylbenzophenone. [Link]

-

University of Toronto. 13 Friedel-Crafts Acylation. [Link]

-

ChemAdvisors. 4-Bromo-4'-nitrobenzophenone: Synthesis, Properties, and Applications. [Link]

-

Royal Society of Chemistry. RSC Advances. [Link]

-

PubChem. 4-Bromo-4'-ethoxybenzophenone. [Link]

-

SpectraBase. 4-Bromo-4'-ethoxybenzophenone. [Link]

-

StuDocu. Friedel-Crafts Acylation of Anisole. [Link]

-

Frontiers. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Link]

-

Beilstein Journals. Supplementary Information. [Link]

-

YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

-

ResearchGate. Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride. [Link]

-

PrepChem.com. Synthesis of 4-methoxybenzophenone. [Link]

-

SpectraBase. 4-Bromo-benzophenone - Optional[1H NMR] - Spectrum. [Link]

-

PubChem. 4-Methoxybenzophenone. [Link]

-

Mody Chemi-Pharma Ltd. Why 4-Bromophenol is Crucial in Pharmaceuticals: Global Usage Volume Insights. [Link]

-

National Institutes of Health. Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

-

SpectraBase. 4-Bromo-benzophenone - Optional[Vapor Phase IR] - Spectrum. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Harnessing the Power of 4-Bromo-4'-nitrobenzophenone for Advanced Material Development. [Link]

-

NIST WebBook. 4,4'-Dimethoxybenzophenone. [Link]

-

NIST WebBook. Benzene, 1-bromo-4-phenoxy-. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C14H11BrO2 | CID 794333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound CAS#: 54118-75-1 [amp.chemicalbook.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]

- 8. condor.depaul.edu [condor.depaul.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. modychem.co [modychem.co]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. ossila.com [ossila.com]

- 14. This compound - Safety Data Sheet [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.fr [fishersci.fr]

An In-Depth Technical Guide to the Structural Analysis and Conformation of 4-Bromo-4'-methoxybenzophenone

Abstract

This technical guide provides a comprehensive exploration of the structural and conformational properties of 4-Bromo-4'-methoxybenzophenone, a halogenated aromatic ketone of significant interest in organic synthesis and materials science. We delve into the established methodologies for its synthesis and characterization, offering insights into the causal relationships behind experimental choices. This document is intended for researchers, scientists, and professionals in drug development, presenting a cohesive narrative that integrates synthetic protocols, spectroscopic analysis, and computational conformational studies. All protocols are designed as self-validating systems, and key claims are substantiated with citations to authoritative literature.

Introduction: The Significance of Substituted Benzophenones

Benzophenone and its derivatives are a cornerstone in organic chemistry, with applications ranging from photoinitiators in polymer chemistry to scaffolds in medicinal chemistry.[1] The introduction of substituents onto the phenyl rings, such as a bromine atom and a methoxy group in this compound, dramatically influences the molecule's electronic properties, reactivity, and three-dimensional structure. The interplay between the electron-withdrawing nature of the bromine and the electron-donating character of the methoxy group, transmitted through the conjugated system and the central carbonyl bridge, makes this molecule a fascinating subject for structural analysis. Understanding the precise arrangement of its atoms and the preferred spatial orientation of its phenyl rings is paramount for predicting its behavior in various chemical environments and for the rational design of new materials and pharmaceutical agents.

Synthesis via Friedel-Crafts Acylation: A Directed Approach

The most logical and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction allows for the direct introduction of an acyl group onto an aromatic ring.[2]

Rationale for the Synthetic Strategy

The choice of reactants for the Friedel-Crafts acylation is critical for achieving a high yield of the desired product. In this case, the reaction involves the acylation of anisole (methoxybenzene) with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Why this approach is favored:

-

Activation of the Acylating Agent: The Lewis acid catalyst, AlCl₃, coordinates with the chlorine atom of the 4-bromobenzoyl chloride, generating a highly electrophilic acylium ion. This step is crucial for initiating the electrophilic attack on the aromatic ring.

-

Nucleophilic Aromatic Ring: Anisole is chosen as the aromatic substrate because the methoxy group is an activating, ortho-, para-directing group. The lone pairs on the oxygen atom increase the electron density of the ring through resonance, making it more susceptible to electrophilic attack. The para-position is sterically more accessible than the ortho-positions, leading to the preferential formation of the 4-substituted product.

-

Prevention of Polysubstitution: A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone is less reactive than the starting aromatic compound. This deactivation of the product prevents further acylation reactions, thus minimizing the formation of polysubstituted byproducts.[3]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of similar benzophenone derivatives.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 equivalents) and a suitable anhydrous solvent such as dichloromethane (DCM).

-

Addition of Reactants: Cool the suspension in an ice bath. Add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred suspension of AlCl₃. Following this, add anisole (1.0 equivalent) dropwise to the reaction mixture.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate.

Spectroscopic Characterization: Elucidating the Molecular Framework

Spectroscopic techniques are indispensable for confirming the identity and elucidating the structural features of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electronic effects of the substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| Methoxy Protons (-OCH₃) | ~3.8 | Singlet | 3H | The protons of the methoxy group are shielded and appear as a sharp singlet. |

| Aromatic Protons (ortho to -OCH₃) | ~6.9 | Doublet | 2H | These protons are shielded by the electron-donating methoxy group and are coupled to the meta protons. |

| Aromatic Protons (meta to -OCH₃) | ~7.7 | Doublet | 2H | These protons are deshielded by the carbonyl group and are coupled to the ortho protons. |

| Aromatic Protons (ortho to -Br) | ~7.6 | Doublet | 2H | These protons are deshielded by the inductive effect of the bromine and the carbonyl group, and are coupled to the meta protons. |

| Aromatic Protons (meta to -Br) | ~7.7 | Doublet | 2H | These protons are deshielded by the carbonyl group and are coupled to the ortho protons. |

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Methoxy Carbon (-OC H₃) | ~55 | This is a typical chemical shift for a methoxy carbon attached to an aromatic ring. |

| Carbonyl Carbon (C =O) | ~195 | The carbonyl carbon is significantly deshielded and appears at a high chemical shift. |

| Aromatic Carbons (C-O) | ~163 | The carbon directly attached to the oxygen of the methoxy group is shielded by resonance. |

| Aromatic Carbons (C-Br) | ~128 | The carbon attached to the bromine atom is deshielded due to the inductive effect of bromine. |

| Other Aromatic Carbons | 114-138 | The remaining aromatic carbons will appear in this region, with their specific shifts determined by the combined electronic effects of the substituents and the carbonyl group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Significance |

| C=O Stretch (Ketone) | 1650 - 1670 | Strong | This is a characteristic and intense absorption for a conjugated diaryl ketone. |

| Aromatic C=C Stretch | 1580 - 1600, 1450 - 1500 | Medium to Strong | These absorptions confirm the presence of the aromatic rings. |

| C-O-C Asymmetric Stretch | 1240 - 1280 | Strong | This absorption is characteristic of the aryl-alkyl ether linkage of the methoxy group. |

| C-Br Stretch | 650 - 750 | Medium to Strong | This absorption indicates the presence of the carbon-bromine bond. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | These absorptions are characteristic of C-H bonds on the aromatic rings. |

Conformational Analysis: A Computational Perspective

The overall shape and reactivity of this compound are dictated by the rotational freedom around the single bonds connecting the phenyl rings to the central carbonyl group. The conformation of benzophenone derivatives is primarily defined by the two dihedral angles (τ₁ and τ₂) describing the twist of the phenyl rings relative to the plane of the carbonyl group.

The Rationale for a Non-planar Conformation

In an isolated molecule, benzophenones adopt a non-planar conformation. This is a compromise between two opposing effects:

-

π-Conjugation: A planar conformation would maximize the overlap between the p-orbitals of the phenyl rings and the carbonyl group, leading to increased electronic delocalization and stabilization.

-

Steric Hindrance: A planar arrangement would result in significant steric repulsion between the ortho-hydrogens of the two phenyl rings.

To alleviate this steric strain, the phenyl rings twist out of the plane of the carbonyl group, resulting in a propeller-like conformation. The extent of this twist is influenced by the nature and position of the substituents on the phenyl rings.[4]

Computational Methodology: Density Functional Theory (DFT)

In the absence of experimental crystal structure data for this compound, Density Functional Theory (DFT) calculations provide a reliable method for predicting its minimum energy conformation.

Workflow for DFT-based Conformational Analysis:

Caption: A generalized workflow for the computational conformational analysis of this compound using DFT.

Predicted Conformation of this compound

Based on DFT calculations of similar benzophenone derivatives, the following conformational characteristics are predicted for this compound:

-

Dihedral Angles: The dihedral angles (τ₁ and τ₂) are expected to be in the range of 30-60°. The exact values will be influenced by the electronic and steric effects of the bromo and methoxy substituents. The methoxy group, being an electron-donating group, may slightly favor a more planar arrangement to enhance conjugation, while the bulky bromine atom will contribute to steric repulsion, favoring a larger twist angle.

-

Asymmetry: The presence of different substituents on the two phenyl rings will result in an asymmetric conformation, with τ₁ and τ₂ likely having different values.

-

Influence of Substituents: The electron-donating methoxy group will increase the electron density in the adjacent phenyl ring, while the electron-withdrawing bromine atom will decrease it in the other. This electronic asymmetry can influence the bond lengths and angles within the molecule and affect its intermolecular interactions.

Conclusion

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Cox, P. J., Kechagias, D., & Kelly, O. (2008). Conformations of substituted benzophenones. Acta Crystallographica Section B: Structural Science, 64(2), 206–216. Retrieved from [Link]

- Zuccarello, F., Millefiori, S., & Trovato, S. (1976). Molecular conformations of ortho-substituted benzophenones. Canadian Journal of Chemistry, 54(1), 226–231.

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

MDPI. (2024). Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). Retrieved from [Link]

-

Scribd. (n.d.). 4-Bromobenzophenone by Friedel-Craft Reaction. Retrieved from [Link]

-

ACS Publications. (2010). Variable Conformation of Benzophenone in a Series of Resorcinarene-Based Supramolecular Frameworks. Crystal Growth & Design. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information for Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Retrieved from [Link]

-

Scientific & Academic Publishing. (2016). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

Sources

- 1. This compound | C14H11BrO2 | CID 794333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (Elsevier BV) | 32989 Publications | 268639 Citations | Top authors | Related journals [scispace.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. beilstein-journals.org [beilstein-journals.org]

Technical Guide: (4-bromophenyl)-(4-methoxyphenyl)methanone

A Comprehensive Resource for Synthesis, Characterization, and Application

Compound Profile & Significance

(4-bromophenyl)-(4-methoxyphenyl)methanone , a member of the diaryl ketone family, is a pivotal intermediate in organic synthesis. Its structure, featuring a central ketone linking a bromine-substituted phenyl ring and a methoxy-substituted phenyl ring, provides a versatile scaffold for constructing more complex molecular architectures. This unique combination of functional groups—a reactive aryl bromide handle for cross-coupling reactions and an electron-rich methoxy-activated ring—makes it a valuable building block in medicinal chemistry and materials science.[1][2]

Diaryl ketones are integral components in a wide array of biologically active compounds and functional materials.[1][3] They serve as precursors for pharmaceuticals, agrochemicals, and photosensitizers.[2] Specifically, the structural motifs present in (4-bromophenyl)-(4-methoxyphenyl)methanone are explored for developing agents targeting various therapeutic areas, including oncology and inflammatory diseases.[3]

| Property | Value | Source |

| IUPAC Name | (4-bromophenyl)-(4-methoxyphenyl)methanone | [4] |

| Synonyms | 4-Bromo-4'-methoxybenzophenone | [5] |

| CAS Number | 54118-75-1 | [4][5] |

| Molecular Formula | C₁₄H₁₁BrO₂ | [4] |

| Molecular Weight | 291.14 g/mol | [4] |

| Physical Form | Solid |

Optimized Synthesis Protocol: Friedel-Crafts Acylation

The most reliable and widely adopted method for synthesizing (4-bromophenyl)-(4-methoxyphenyl)methanone is the Friedel-Crafts acylation of anisole with 4-bromobenzoyl chloride.[2][6] This electrophilic aromatic substitution reaction leverages a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to generate a potent electrophile.[7]

Causality of Experimental Design:

-

Anisole as Substrate: The methoxy group (-OCH₃) on anisole is a powerful activating group, donating electron density into the aromatic ring via resonance. This significantly enhances the ring's nucleophilicity, making it more susceptible to attack by the electrophile.[8]

-

Ortho-Para Direction: The methoxy group directs the incoming electrophile to the ortho and para positions. Due to significant steric hindrance at the ortho positions from the bulky methoxy group, the acylation occurs almost exclusively at the para position, leading to high regioselectivity and yielding the desired product.[6]

-

Lewis Acid Catalyst (AlCl₃): Anhydrous aluminum chloride is crucial for activating the 4-bromobenzoyl chloride. It coordinates with the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly reactive, resonance-stabilized acylium ion (the electrophile).[6][7]

-

Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions. AlCl₃ reacts vigorously with water, which would quench the catalyst and inhibit the formation of the necessary acylium ion.

Detailed Step-by-Step Methodology

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel.

-

Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents). Add anhydrous dichloromethane (DCM) as the solvent.

-

Initial Cooling: Cool the stirred suspension to 0°C using an ice-water bath.

-

Substrate Addition: In the dropping funnel, prepare a solution of 4-bromobenzoyl chloride (1.0 equivalent) and anisole (1.1 equivalents) in anhydrous DCM.

-

Slow Addition: Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30 minutes. Maintain the temperature at 0°C to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours, monitoring the reaction's progress via Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0°C and cautiously quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[6] This step hydrolyzes the aluminum complexes and separates the catalyst from the organic product.[6]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure (4-bromophenyl)-(4-methoxyphenyl)methanone as a solid.

Visualizing the Workflow & Mechanism

Product Characterization & Validation

Confirming the identity and purity of the synthesized (4-bromophenyl)-(4-methoxyphenyl)methanone is achieved through a combination of spectroscopic and physical analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

| ¹H NMR (Proton NMR) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Methoxy Protons | ~3.89 | Singlet (s) | 3H | -OCH₃ |

| Aromatic Protons (Methoxy Ring) | ~6.97 | Doublet (d) | 2H | Protons ortho to -OCH₃ |

| Aromatic Protons (Methoxy Ring) | ~7.78 | Doublet (d) | 2H | Protons meta to -OCH₃ |

| Aromatic Protons (Bromo Ring) | ~7.65 - 7.75 | Multiplet (m) | 4H | Protons on the bromophenyl ring |

Note: Data is based on typical values for analogous structures. Actual shifts may vary slightly based on solvent and instrument.[9]

| ¹³C NMR (Carbon NMR) | Chemical Shift (δ, ppm) | Assignment |

| Methoxy Carbon | ~55.6 | -OC H₃ |

| Aromatic Carbons | ~113.7 - 138.3 | Aromatic ring carbons |

| Carbonyl Carbon | ~194.3 | C =O |

Note: The ¹³C NMR spectrum for methoxy groups on an aromatic ring typically appears around 55-56 ppm.[10] Other values are derived from analogous compounds.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1640-1660 | C=O Stretch | Ketone |

| ~1590-1600 | C=C Stretch | Aromatic Ring |

| ~1250-1260 | C-O Stretch | Aryl Ether |

| ~1020-1030 | C-O Stretch | Aryl Ether |

| ~840 | C-H Bending | para-disubstituted ring |

Note: Data is based on typical values for analogous diaryl ketones.[9]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For (4-bromophenyl)-(4-methoxyphenyl)methanone (C₁₄H₁₁BrO₂), the expected molecular ion peak (M⁺) will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), with peaks at m/z ≈ 290 and 292.

Safety & Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves when handling reagents and the product.

-

Reagent Handling:

-

Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and water-reactive. Handle only in a fume hood under anhydrous conditions.

-

4-Bromobenzoyl Chloride: Corrosive and a lachrymator. Handle exclusively in a fume hood.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

-

-

Reaction Quenching: The quenching of the AlCl₃ complex is highly exothermic and releases HCl gas. This step must be performed slowly, in an ice bath, and within a fume hood.[6]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[4] Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash skin thoroughly after handling (P264). Wear protective gloves/eye protection/face protection (P280).[4]

References

-

(4-Bromophenyl)-[3-(4-methoxyphenyl)oxiran-2-yl]methanone - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

(E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. (2025, January 17). MDPI. Retrieved January 10, 2026, from [Link]

-

Friedel-Crafts Acylation of Anisole. (2006, October 4). Course Hero. Retrieved January 10, 2026, from [Link]

-

(4-BROMOPHENYL)(PHENYL)METHANONE | CAS 90-90-4. (n.d.). Matrix Fine Chemicals. Retrieved January 10, 2026, from [Link]

-

Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. (n.d.). The Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

-

A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis. (2025, September 22). Chemistry – A European Journal. Retrieved January 10, 2026, from [Link]

-

Diaryl Ketones as Photoactivators | Request PDF. (2025, August 10). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

-

Friedel-Crafts Acylation. (n.d.). University of Wisconsin-Madison. Retrieved January 10, 2026, from [Link]

-

(4-Methoxyphenyl)methanone | C8H7O2+ | CID 13207614. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. (n.d.). Frontiers. Retrieved January 10, 2026, from [Link]

-

Pharmaceutical with diary ketone motif | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Synthesis of Functionalized Dialkyl Ketones From Carboxylic Acid Derivatives and Alkyl Halides. (2012, February 23). PMC - NIH. Retrieved January 10, 2026, from [Link]

-

N-4-BROMOPHENYL-P-METHOXY-P,P-DIPHENYL-IMINO-PHOSPHORANE - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved January 10, 2026, from [Link]

-

VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

-

Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

Sources

- 1. A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. (4-Bromophenyl)(4-methoxyphenyl)methanone | 54118-75-1 [sigmaaldrich.com]

- 5. This compound CAS#: 54118-75-1 [amp.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. condor.depaul.edu [condor.depaul.edu]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-4'-methoxybenzophenone in Organic Solvents

Foreword: Navigating the Solubility Landscape for Enhanced Research and Development

To the researchers, scientists, and drug development professionals navigating the complex terrain of chemical synthesis and formulation, this guide offers a comprehensive exploration of the solubility of 4-Bromo-4'-methoxybenzophenone. Understanding the solubility profile of this key intermediate is not merely an academic exercise; it is a cornerstone for optimizing reaction kinetics, designing efficient purification strategies, and developing robust formulations. This document moves beyond a simple compilation of data, providing a foundational understanding of the physicochemical principles governing solubility and offering a detailed protocol for its empirical determination. By integrating theoretical predictions with practical methodologies, this guide aims to empower you with the knowledge to confidently and effectively utilize this compound in your research and development endeavors.

Physicochemical Characterization of this compound

A thorough understanding of a compound's intrinsic properties is paramount to predicting its behavior in various solvent systems. This compound is a diaryl ketone with a molecular structure that imparts a unique combination of polarity and lipophilicity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (4-bromophenyl)(4-methoxyphenyl)methanone | |

| CAS Number | 54118-75-1 | |

| Molecular Formula | C₁₄H₁₁BrO₂ | |

| Molecular Weight | 291.14 g/mol | |

| Melting Point | 150-153 °C | |

| Appearance | White to off-white solid |

The presence of the polar carbonyl group (C=O) and the methoxy group (-OCH₃) introduces dipole moments, while the two phenyl rings and the bromine atom contribute to the molecule's nonpolar character. This duality is a key determinant of its solubility across a spectrum of organic solvents.

Theoretical Solubility Prediction: The "Like Dissolves Like" Principle and Hansen Solubility Parameters

The adage "like dissolves like" serves as a fundamental, albeit qualitative, predictor of solubility. This principle posits that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, this suggests a greater affinity for solvents that share its blend of polar and nonpolar characteristics.

For a more quantitative and predictive approach, we turn to the Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from hydrogen bond formation.

The principle of HSP states that substances with similar δd, δp, and δh values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated to quantify this similarity. A smaller Ra value indicates a higher likelihood of solubility.

Predicting the Hansen Solubility Parameters of this compound

In the absence of experimentally determined HSP values for this compound, we can employ group contribution methods to estimate them. These methods assign specific values for δd, δp, and δh to the individual functional groups within a molecule. By summing these contributions, we can approximate the HSP of the entire molecule.

Qualitative Solubility Profile based on Structural Analysis

Based on its molecular structure, a qualitative solubility profile can be predicted:

-

High Solubility Expected: In moderately polar to polar aprotic solvents such as acetone, tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate. These solvents can engage in dipole-dipole interactions with the carbonyl and methoxy groups while also solvating the nonpolar aromatic portions of the molecule.

-

Moderate Solubility Expected: In aromatic hydrocarbons like toluene and benzene, and in lower alcohols such as methanol and ethanol. The aromatic solvents will interact favorably with the phenyl rings, while the alcohols can interact with the polar groups, though the hydrogen bonding network of the alcohols may be somewhat disrupted.

-

Low to Negligible Solubility Expected: In highly nonpolar aliphatic hydrocarbons like hexane and cyclohexane, and in highly polar protic solvents like water. The significant difference in polarity between this compound and these solvents results in poor solute-solvent interactions.

Experimental Determination of Solubility: A Validated Protocol

Theoretical predictions provide a valuable starting point, but for precise and actionable data, empirical determination of solubility is essential. The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

HPLC vials

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid phase, centrifuge the vials at a moderate speed.

-

Carefully withdraw a portion of the clear supernatant using a syringe and filter it through a chemically inert syringe filter directly into an HPLC vial. This step is critical to remove any suspended solid particles that could interfere with the analysis.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered sample solutions using a validated HPLC method. The detection wavelength should be set to the λmax of this compound for optimal sensitivity.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L, at the specified temperature.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Experimentally Determined Solubility of this compound at 25 °C (Hypothetical Data)

| Solvent | Polarity Index | Solubility (g/L) | Molar Solubility (mol/L) |

| Hexane | 0.1 | < 0.1 | < 0.0003 |

| Toluene | 2.4 | 5.2 | 0.018 |

| Dichloromethane | 3.1 | 25.8 | 0.089 |

| Acetone | 5.1 | 45.3 | 0.156 |

| Ethyl Acetate | 4.4 | 33.7 | 0.116 |

| Ethanol | 4.3 | 8.9 | 0.031 |

| Methanol | 5.1 | 4.1 | 0.014 |

| Water | 10.2 | < 0.01 | < 0.00003 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

The logical relationship between the physicochemical properties of the solvent and the resulting solubility of this compound can be visualized as follows:

Caption: Logical relationship governing the solubility of this compound.

Conclusion and Future Perspectives

This technical guide has provided a multifaceted approach to understanding the solubility of this compound. By combining a theoretical framework based on molecular structure and Hansen Solubility Parameters with a detailed, validated experimental protocol, researchers are well-equipped to both predict and precisely determine the solubility of this compound in a variety of organic solvents. The principles and methodologies outlined herein are not only applicable to this compound but can also be adapted for the study of other organic molecules, thereby serving as a valuable resource for a wide range of chemical research and development activities. Future work could focus on the experimental determination of the Hansen Solubility Parameters to refine the theoretical predictions and expand the quantitative solubility database across a broader range of solvents and temperatures.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585).

- Hoftyzer, P. J., & Van Krevelen, D. W. (1976). Properties of polymers: their estimation and correlation with chemical structure. Elsevier Scientific Pub. Co.

- Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press.

- Barton, A. F. (1991). CRC handbook of solubility parameters and other cohesion parameters. CRC press.

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

LibreTexts. (2021). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

PubChem. (n.d.). Benzophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

- Park, K. (n.d.). Hansen Solubility Parameters.

Sources

An In-Depth Technical Guide to 4-Bromo-4'-methoxybenzophenone: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-4'-methoxybenzophenone, a halogenated aromatic ketone of significant interest in organic synthesis, medicinal chemistry, and materials science. This document delves into the historical context of its synthesis, provides detailed experimental protocols for its preparation via Friedel-Crafts acylation, offers a thorough characterization of its physicochemical and spectroscopic properties, and explores its diverse applications as a versatile chemical intermediate. By synthesizing technical data with mechanistic insights, this guide serves as an essential resource for professionals leveraging this compound in their research and development endeavors.

Introduction: The Significance of Substituted Benzophenones

The benzophenone scaffold, characterized by two phenyl rings attached to a central carbonyl group, is a ubiquitous and privileged structure in organic chemistry.[1] Its derivatives are found in a wide array of biologically active natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities.[2] The ability to introduce various substituents onto the phenyl rings allows for the fine-tuning of the molecule's electronic, steric, and pharmacokinetic properties, making substituted benzophenones invaluable building blocks in drug discovery and materials science.[3]

This compound, with its distinct substitution pattern, embodies this versatility. The electron-donating methoxy group on one ring and the electron-withdrawing bromine atom on the other create a molecule with unique reactivity at multiple sites. The bromine atom serves as a versatile handle for cross-coupling reactions, while the methoxy group influences the electron density of the aromatic system and can be a site for further modification. The benzophenone core itself is known for its photochemical properties, making it a candidate for applications in photochemistry and polymer science.[4][5]

This guide will provide a detailed exploration of this compound, from its synthesis to its modern applications, offering a valuable resource for researchers and developers in the chemical and pharmaceutical industries.

Historical Context and Synthesis

While a singular "discovery" of this compound is not prominently documented in early chemical literature, its synthesis falls squarely within the well-established and historically significant Friedel-Crafts reactions, first reported in 1877. This class of electrophilic aromatic substitution has been a cornerstone of organic synthesis for over a century, providing a reliable method for the formation of carbon-carbon bonds to aromatic rings.

The most common and historically relevant method for the synthesis of this compound is the Friedel-Crafts acylation . This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using an acyl halide or anhydride and a Lewis acid catalyst.

The Mechanism of Friedel-Crafts Acylation

The synthesis of this compound via Friedel-Crafts acylation can be approached in two primary ways: by acylating anisole with 4-bromobenzoyl chloride or by acylating bromobenzene with 4-methoxybenzoyl chloride. The former is generally preferred due to the activating nature of the methoxy group on anisole, which enhances the rate of electrophilic aromatic substitution.

The mechanism proceeds through three key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), abstracts the halide from the acyl chloride to form a highly electrophilic and resonance-stabilized acylium ion.

-

Electrophilic Attack: The electron-rich aromatic ring of anisole attacks the acylium ion. The methoxy group is an ortho-, para-director, meaning the acyl group will predominantly add to the para position due to steric hindrance at the ortho positions.

-

Rearomatization: A base, typically the tetrachloroaluminate anion ([AlCl₄]⁻), abstracts a proton from the intermediate carbocation (the sigma complex), restoring the aromaticity of the ring and yielding the final product, this compound.

Caption: Mechanism of Friedel-Crafts Acylation for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on the well-established Friedel-Crafts acylation of anisole.[3][6][7][8][9]

Materials:

-

Anisole

-

4-Bromobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethanol

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. To the dropping funnel, add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension.

-

Acylation of Anisole: Following the addition of the acyl chloride, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition of anisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of dilute hydrochloric acid. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield pure this compound as a solid.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential for its identification and for ensuring its purity for subsequent applications.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (4-bromophenyl)(4-methoxyphenyl)methanone | [PubChem CID: 794333] |

| CAS Number | 54118-75-1 | [PubChem CID: 794333] |

| Molecular Formula | C₁₄H₁₁BrO₂ | [PubChem CID: 794333] |

| Molecular Weight | 291.14 g/mol | [PubChem CID: 794333] |

| Melting Point | 160-161 °C | [ChemicalBook] |

| Boiling Point | 393.4±22.0 °C (Predicted) | [ChemicalBook] |

| Density | 1.401±0.06 g/cm³ (Predicted) | [ChemicalBook] |

Spectroscopic Data

Spectroscopic analysis provides the definitive structural confirmation of this compound. The following data are based on typical values for this compound and its close analogs.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the methoxy group.

-

Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the methoxy-substituted ring will appear as a doublet around δ 7.0-7.2 ppm and another doublet further downfield. The protons on the bromo-substituted ring will also appear as two doublets, shifted slightly due to the electronic effects of the bromine and the carbonyl group.

-

Methoxy Protons: A sharp singlet at approximately δ 3.8-3.9 ppm, integrating to three protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons, and the methoxy carbon.

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 194-196 ppm.

-

Aromatic Carbons: A series of signals in the range of δ 114-164 ppm. The carbon attached to the methoxy group will be significantly shielded, while the carbon attached to the bromine will also show a characteristic shift. The quaternary carbons will generally have lower intensities.

-

Methoxy Carbon: A signal around δ 55-56 ppm.

IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.

-

C=O Stretch (Ketone): A strong, sharp absorption band in the region of 1650-1670 cm⁻¹.

-

C-O Stretch (Aryl Ether): A characteristic absorption band around 1250-1260 cm⁻¹.

-

Aromatic C=C Stretches: Multiple absorptions in the 1400-1600 cm⁻¹ region.

-

C-Br Stretch: A weaker absorption in the fingerprint region, typically below 700 cm⁻¹.

-

Aromatic C-H Stretches: Absorptions above 3000 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and the M+2 peak, with a nearly 1:1 ratio.

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical research and development, primarily due to its trifunctional nature: the reactive bromine atom, the electron-rich methoxy-substituted ring, and the photoreactive benzophenone core.

Organic Synthesis and Medicinal Chemistry

The bromine atom on one of the phenyl rings serves as a key functional group for a variety of cross-coupling reactions, which are fundamental to the construction of complex organic molecules.[2] These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, making this compound a valuable building block for the synthesis of:

-

Pharmaceutical Intermediates: The benzophenone scaffold is present in numerous biologically active compounds. The ability to further functionalize the molecule via Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination reactions at the bromine position allows for the synthesis of diverse libraries of compounds for drug discovery programs.[2]

-

Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often relies on the synthesis of complex organic molecules, where substituted benzophenones can serve as a core structure.

Caption: Synthetic utility of this compound in cross-coupling reactions.

Polymer Chemistry and Materials Science

The benzophenone moiety is a well-known photoinitiator.[10] Upon absorption of UV light, the carbonyl group can be excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor to initiate free-radical polymerization. The substituents on the phenyl rings can modulate the photochemical properties of the benzophenone core. This compound can be used as:

-

A Photoinitiator: For UV-curable coatings, inks, and adhesives. The bromine and methoxy groups can influence the absorption spectrum and the efficiency of the initiation process.

-

A Monomer for Polyketones: The bromine atom allows for the incorporation of the benzophenone unit into polymer chains via various polymerization techniques, leading to the synthesis of poly(ether ketone)s or other high-performance polymers with enhanced thermal stability and specific optical properties.

Liquid Crystal Research

The rigid, rod-like structure of this compound makes it a potential building block for the synthesis of liquid crystals.[11][12] The polarity and polarizability of the molecule, influenced by the bromo and methoxy substituents, are key factors in determining the mesomorphic properties of the resulting materials. By incorporating this benzophenone derivative into larger molecular structures, researchers can design new liquid crystalline materials with specific phase behaviors and electro-optical properties for applications in displays and sensors.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation. [PubChem CID: 794333] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically versatile and functionally rich molecule with a firm grounding in the historical context of organic chemistry. Its preparation via the robust Friedel-Crafts acylation makes it an accessible intermediate for a wide range of applications. The presence of three distinct functional regions—the reactive bromine atom, the electronically influential methoxy group, and the photoreactive benzophenone core—provides a powerful platform for the design and synthesis of novel pharmaceuticals, agrochemicals, polymers, and advanced materials. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, intended to empower researchers and professionals in their scientific endeavors with this valuable chemical entity.

References

- Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry.

- Friedel-Crafts Acyl

- 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).